2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by a benzofuran core with various substituents, including bromine and a chlorobenzoyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and other diseases.
The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the benzofuran structure followed by the introduction of functional groups. The synthesis methods and applications have been documented in various chemical literature and databases, such as BenchChem and PubChem.
This compound is classified as an organic halide due to the presence of bromine, and it falls under the category of benzamides owing to its amide functional group. It is also categorized as a substituted benzofuran, which is significant in medicinal chemistry for its biological activity.
The synthesis of 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves several key steps:
The molecular structure of 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be depicted as follows:
Cc1c2ccc(cc2oc1C(c1ccc(cc1)Cl)=O)NC(c1ccccc1[Br])=O
The compound features:
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions:
The mechanism of action for 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide primarily involves:
The compound has several notable applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: